molecular formula C15H15NO4 B7530202 N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide

N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B7530202
M. Wt: 273.28 g/mol
InChI Key: HWKRVHZHRGJXIY-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide, also known as HPPHOPA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to have a high radical scavenging activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is its low toxicity, which makes it a safe candidate for scientific research. In addition, its simple synthesis method and cost-effectiveness make it an attractive option for researchers. However, one of the limitations of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide. One potential direction is the development of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide-based cancer therapies. Further studies are needed to investigate the efficacy and safety of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as a cancer treatment.
Another potential direction is the use of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as an antioxidant supplement. Studies are needed to investigate the potential health benefits of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as an antioxidant and to determine the optimal dosage for human consumption.
Overall, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential uses.

Synthesis Methods

N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a simple reaction between 2-hydroxyacetophenone and 3-methoxyphenol in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide. This synthesis method has been widely used in various studies and has been proven to be efficient and cost-effective.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to have potential applications in various fields of scientific research. In the field of medicine, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been investigated for its anticancer properties. Studies have shown that N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In addition, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has also been studied for its antioxidant properties. It has been found to have a high radical scavenging activity, which can help protect cells from oxidative damage. This makes N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide a potential candidate for the development of antioxidant supplements.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-11-5-4-6-12(9-11)20-10-15(18)16-13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKRVHZHRGJXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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